
3-Pyridinecarboxylic acid, (trimethylpyrazinyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a nicotinate ester linked to a trimethylpyrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate typically involves the esterification of nicotinic acid with (3,5,6-Trimethylpyrazin-2-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of (3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine-N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Pyrazine-N-oxides.
Reduction: (3,5,6-Trimethylpyrazin-2-yl)methanol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of (3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate involves its interaction with specific molecular targets. The nicotinate moiety can interact with nicotinic acid receptors, while the pyrazine ring may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,5,6-Trimethylpyrazin-2-yl)methanol: A related compound with similar structural features but different functional groups.
(3,5,6-Trimethylpyrazin-2-yl)methyl acetate: Another ester derivative with different ester moiety.
(3,5,6-Trimethylpyrazin-2-yl)methyl benzoate: A compound with a benzoate ester instead of a nicotinate ester.
Uniqueness
(3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate is unique due to its combination of a nicotinate ester and a trimethylpyrazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the nicotinate ester can enhance the compound’s solubility and bioavailability, making it a valuable candidate for drug development.
Eigenschaften
CAS-Nummer |
595598-66-6 |
|---|---|
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
(3,5,6-trimethylpyrazin-2-yl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C14H15N3O2/c1-9-10(2)17-13(11(3)16-9)8-19-14(18)12-5-4-6-15-7-12/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
VGEJYFJPSPQAAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=N1)C)COC(=O)C2=CN=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


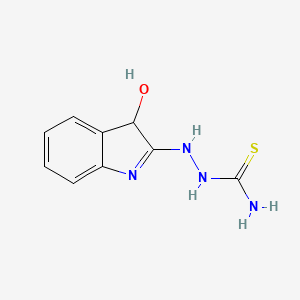
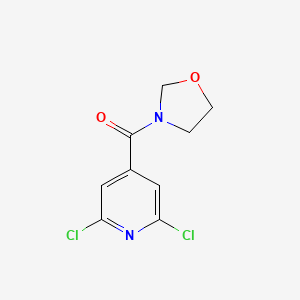



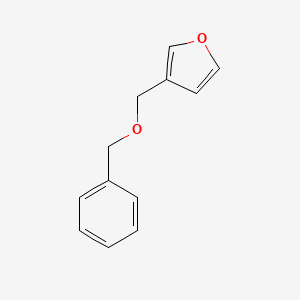

![Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12904412.png)
![3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B12904413.png)
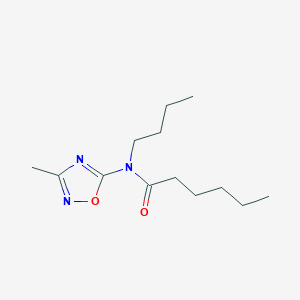
![3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12904432.png)

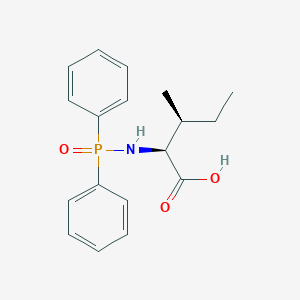
![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)
